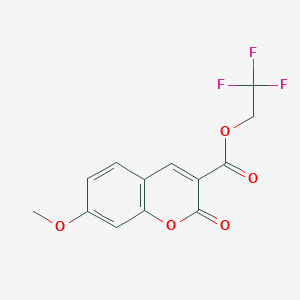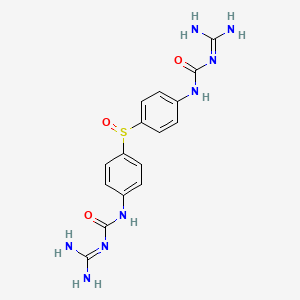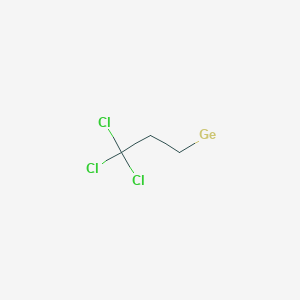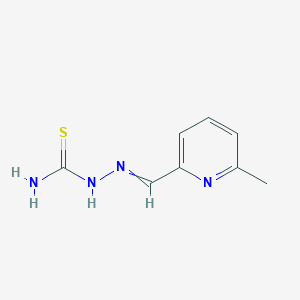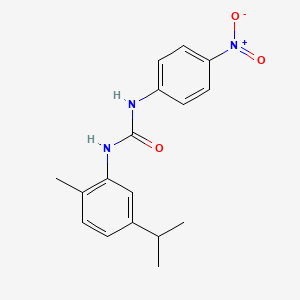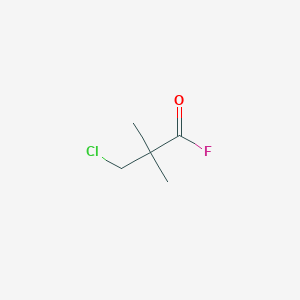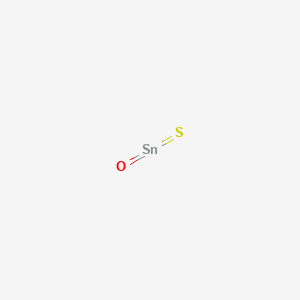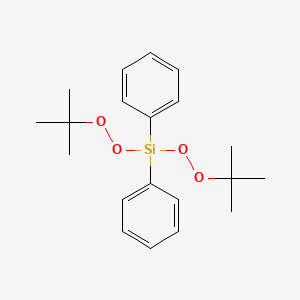
Bis(tert-butylperoxy)(diphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tert-butylperoxy)(diphenyl)silane is an organosilicon compound that contains two tert-butylperoxy groups attached to a diphenylsilane core. This compound is known for its use as a cross-linking agent in polymer chemistry due to its ability to generate free radicals upon thermal decomposition. The presence of the tert-butylperoxy groups makes it a valuable initiator for various polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylperoxy)(diphenyl)silane typically involves the reaction of diphenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diphenylsilane+2tert-Butyl hydroperoxide→this compound+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tert-butylperoxy)(diphenyl)silane primarily undergoes thermal decomposition to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable cross-linking agent. The compound can also participate in oxidation reactions due to the presence of the peroxy groups.
Common Reagents and Conditions
Thermal Decomposition: The compound decomposes at elevated temperatures, typically around 120°C, to produce free radicals.
Oxidation Reactions: It can react with oxidizing agents to form corresponding oxidation products.
Major Products Formed
Polymerization Products: The free radicals generated from the decomposition of this compound can initiate the polymerization of monomers, leading to the formation of cross-linked polymers.
Oxidation Products: The oxidation of the compound can result in the formation of various oxygenated species.
Applications De Recherche Scientifique
Bis(tert-butylperoxy)(diphenyl)silane has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers.
Material Science: The compound is employed in the synthesis of advanced materials with improved stability and performance.
Biomedical Research: Its ability to generate free radicals makes it useful in studying radical-mediated processes in biological systems.
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of bis(tert-butylperoxy)(diphenyl)silane involves the thermal decomposition of the peroxy groups to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved in these reactions are primarily related to the radical-mediated polymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(tert-butylperoxyisopropyl)benzene: Another peroxide-based cross-linking agent with similar applications in polymer chemistry.
Di(tert-butylperoxy)phthalate: Used as an initiator in polymerization reactions.
Di(tert-butylperoxy)carbonate: Known for its use in the synthesis of high-performance polymers.
Uniqueness
Bis(tert-butylperoxy)(diphenyl)silane is unique due to its specific structure, which combines the stability of the diphenylsilane core with the reactivity of the tert-butylperoxy groups. This combination allows for efficient cross-linking and polymerization processes, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
15188-08-6 |
|---|---|
Formule moléculaire |
C20H28O4Si |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bis(tert-butylperoxy)-diphenylsilane |
InChI |
InChI=1S/C20H28O4Si/c1-19(2,3)21-23-25(24-22-20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
WFLLVHFOYBVDOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


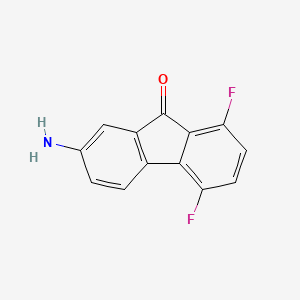
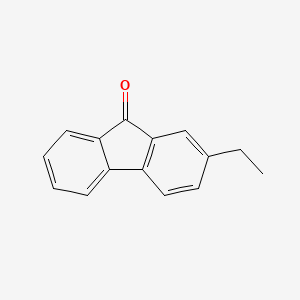
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
